5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide
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Overview
Description
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide is a chemical compound that belongs to the class of furamides This compound is characterized by the presence of a chlorophenyl group and a difluorophenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide typically involves the reaction of 2-chlorophenylamine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired furamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines.
Scientific Research Applications
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-(2,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2′-indene]-1′,3′,4,6(3H,5H)-tetrone
- 5-(2-Chlorophenyl)-3-(2,4-difluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and difluorophenyl groups makes it a valuable compound for various research applications.
Properties
CAS No. |
853331-40-5 |
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Molecular Formula |
C17H10ClF2NO2 |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H10ClF2NO2/c18-12-4-2-1-3-11(12)15-7-8-16(23-15)17(22)21-14-6-5-10(19)9-13(14)20/h1-9H,(H,21,22) |
InChI Key |
CXTVDCSQOLPADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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